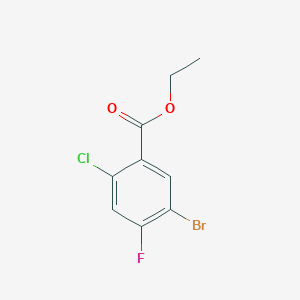

Ethyl 5-bromo-2-chloro-4-fluorobenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-bromo-2-chloro-4-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClFO2/c1-2-14-9(13)5-3-6(10)8(12)4-7(5)11/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXYKPLQYOKOXEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1Cl)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Precursor Synthesis Routes to Substituted Benzoic Acids

The formation of polysubstituted benzoic acids, such as 5-bromo-2-chloro-4-fluorobenzoic acid, is a critical step in the synthesis of the target ester. These routes often begin with simpler, commercially available halogenated aromatic compounds and introduce the required functional groups through a series of strategic reactions.

Synthesis of 5-Bromo-2-chloro-4-fluorobenzoic Acid

Several methods have been reported for the synthesis of 5-bromo-2-chloro-4-fluorobenzoic acid, each with its own advantages and limitations. These methods include the direct bromination of a halogenated benzoic acid precursor, the hydrolysis of a corresponding benzonitrile, the oxidation of an aromatic aldehyde, and the application of Meerwein arylation.

One of the most direct routes to 5-bromo-2-chloro-4-fluorobenzoic acid involves the electrophilic bromination of a suitable halogenated benzoic acid. For instance, 2-chlorobenzoic acid can be brominated to yield 5-bromo-2-chlorobenzoic acid. organicreactions.orggoogle.comchemicalbook.compatsnap.com This reaction is typically carried out in the presence of a strong acid, such as concentrated sulfuric acid, and a brominating agent like N-bromosuccinimide (NBS). google.comchemicalbook.com To enhance the selectivity of the reaction and minimize the formation of isomeric byproducts, such as 4-bromo-2-chlorobenzoic acid, an inhibitor like sodium sulfide, potassium sulfide, or sodium sulfite can be added to the reaction mixture. google.com

A general procedure involves dissolving the starting benzoic acid in concentrated sulfuric acid, followed by the addition of the inhibitor and then the brominating agent. The reaction is typically conducted at a controlled temperature to ensure regioselectivity. After completion, the reaction mixture is poured into an ice-water bath to precipitate the crude product, which can then be purified by recrystallization. chemicalbook.com

| Starting Material | Brominating Agent | Catalyst/Inhibitor | Solvent | Product | Yield | Purity |

| 2-Chlorobenzoic acid | N-Bromosuccinimide (NBS) | Sodium sulfide | Concentrated H₂SO₄ | 5-Bromo-2-chlorobenzoic acid | 85.0% | - |

| 2-Chlorobenzoic acid | Bromine | Aluminium Chloride | Toluene | 5-Bromo-2-chloro-4-ethoxy benzophenone (B1666685) | - | - |

This table presents data from different sources and may not represent a direct comparison of optimized conditions.

It is important to note that the reaction conditions, including the choice of brominating agent and the presence of a catalyst or inhibitor, can significantly influence the yield and purity of the desired product. epo.org

Another viable synthetic route to 5-bromo-2-chloro-4-fluorobenzoic acid is the hydrolysis of the corresponding benzonitrile, 5-bromo-2-chloro-4-fluorobenzonitrile. google.com This transformation can be achieved under either acidic or basic conditions.

In a typical basic hydrolysis, the benzonitrile is heated in the presence of a strong base, such as sodium hydroxide (B78521), in an aqueous medium. chemicalbook.com The reaction proceeds through the formation of a carboxylate salt, which is then protonated by the addition of a strong acid, like hydrochloric acid, to precipitate the desired carboxylic acid. chemicalbook.com The progress of the hydrolysis can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to ensure the complete conversion of the starting material. chemicalbook.com

A patent describes a two-step process where 2-chlorobenzonitrile is first brominated to give 5-bromo-2-chlorobenzonitrile, which is then hydrolyzed in the presence of an alkali to generate 5-bromo-2-chlorobenzoate. Subsequent treatment with a protic acid yields 5-bromo-2-chlorobenzoic acid. google.com

| Starting Material | Reagents | Temperature | Time | Product | Yield | Purity |

| 5-Bromo-2-chlorobenzonitrile | 1. NaOH, H₂O 2. Concentrated HCl | 90°C | 4 hours | 5-Bromo-2-chlorobenzoic acid | 85.9% | 99.90% (HPLC) |

The oxidation of an aromatic aldehyde, specifically 5-bromo-2-chloro-4-fluorobenzaldehyde, provides a direct pathway to the target carboxylic acid. Various oxidizing agents can be employed for this transformation, ranging from common laboratory reagents to more specialized systems.

For instance, the oxidation of benzaldehyde (B42025) and its substituted derivatives to the corresponding benzoic acids can be achieved with high yields using potassium permanganate under phase transfer catalysis conditions. chemrj.org Other methods include the use of potassium peroxysulfate and copper(II) sulfate for benzylic oxidation. umich.edu Greener alternatives, such as the use of atmospheric oxygen with an organic catalyst, have also been explored for the oxidation of benzaldehydes.

While a specific experimental procedure for the oxidation of 5-bromo-2-chloro-4-fluorobenzaldehyde was not found in the provided search results, the general principles of aldehyde oxidation are well-established. A typical procedure would involve dissolving the aldehyde in a suitable solvent and treating it with an appropriate oxidizing agent under controlled temperature and reaction time.

| Aldehyde | Oxidizing Agent | Conditions | Product | Yield |

| 5-Fluoro-2-methylanisole | Potassium peroxysulfate, Copper(II) sulfate, Pyridine | Acetonitrile/Water, 65-70°C, 3h | 4-Fluoro-2-methoxybenzaldehyde | 48% |

| Benzaldehyde | Potassium permanganate | Phase Transfer Catalysis | Benzoic Acid | >90% |

The Meerwein arylation is a versatile reaction that involves the addition of an aryl diazonium salt to an electron-poor alkene, typically catalyzed by a metal salt. wikipedia.orgthermofisher.com This reaction can be adapted for the synthesis of carboxylic acids. A reported example involves the reaction of acrylic acid with an aryl diazonium salt in the presence of copper(I) bromide and hydrobromic acid to yield an α-bromocarboxylic acid. wikipedia.org

The mechanism is believed to involve the generation of an aryl radical from the diazonium salt, which then adds to the double bond of the alkene. wikipedia.org The resulting radical intermediate is then trapped, in this case by a bromide ion. While a direct application of the Meerwein arylation to synthesize 5-bromo-2-chloro-4-fluorobenzoic acid was not explicitly found, the principles of this reaction suggest its potential applicability in constructing substituted benzoic acid frameworks. The reaction is particularly effective when the alkene is activated by an electron-withdrawing group, such as a carbonyl or cyano group. organicreactions.org

Synthesis of Related Halogenated Benzoic Acid Analogues

The synthetic methodologies described for 5-bromo-2-chloro-4-fluorobenzoic acid can be extended to prepare a variety of other halogenated benzoic acid analogues. These compounds are valuable as intermediates in medicinal chemistry and materials science. chempacific-zhejiang.comresearchgate.net

For example, 2-bromo-4-chloro-3-fluorobenzoic acid is another multi-halogenated aromatic carboxylic acid used in organic synthesis. chempacific-zhejiang.com The synthesis of such analogues often involves similar strategies, such as the selective halogenation of appropriately substituted benzoic acid precursors. google.com The regioselectivity of these halogenation reactions is a key challenge and is influenced by the nature and position of the existing substituents on the aromatic ring, as well as the reaction conditions.

The synthesis of 4-bromo-2-fluorobenzoic acid has been reported from the oxidation of 2-fluoro-4-bromotoluene. hsppharma.com This highlights the utility of oxidizing substituted toluenes as a route to the corresponding benzoic acids.

| Compound | Starting Material | Key Reaction Step |

| 2-Bromo-4-chloro-3-fluorobenzoic acid | - | Halogenation |

| 4-Bromo-2-fluorobenzoic acid | 2-Fluoro-4-bromotoluene | Oxidation |

| 2-Halogenated benzoic acids | Substituted benzoic acids | Halogenation |

The development of selective C-H bond functionalization techniques, such as iridium-catalyzed ortho-monoiodination, has further expanded the toolbox for synthesizing specifically substituted benzoic acids. researchgate.net

Esterification Methods for Ethyl 5-bromo-2-chloro-4-fluorobenzoate

The most direct route to this compound involves the esterification of its corresponding carboxylic acid precursor.

Direct esterification involves the reaction of 5-bromo-2-chloro-4-fluorobenzoic acid with ethanol (B145695). A common and effective method to facilitate this transformation is to first convert the carboxylic acid into a more reactive intermediate, such as an acyl chloride. This is often achieved by treating the carboxylic acid with thionyl chloride (SOCl₂), sometimes with a catalytic amount of N,N-dimethylformamide (DMF). google.com The resulting 5-bromo-2-chloro-4-fluorobenzoyl chloride is then reacted with ethanol to yield the final ethyl ester product. This two-step, one-pot approach is efficient for producing esters from sterically hindered or electronically deactivated benzoic acids.

Another route involves the direct reaction with ethanol under acidic conditions, a process known as Fischer esterification.

Acid-catalyzed esterification, or Fischer esterification, represents a classic method for synthesizing esters. In this approach, 5-bromo-2-chloro-4-fluorobenzoic acid is heated with an excess of ethanol in the presence of a strong acid catalyst. Concentrated sulfuric acid (H₂SO₄) is a commonly employed catalyst for this type of reaction. chemicalbook.com The reaction is an equilibrium process, and to drive it towards the formation of the ethyl ester, excess ethanol is typically used, or water is removed as it is formed.

A patent describing the synthesis of the related compound, 5-bromo-2-chloro-ethyl benzoate (B1203000), from its corresponding aminobenzoic acid derivative involves steps that lead to the formation of the ester under acidic conditions, highlighting the industrial relevance of such methods. google.com

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound.

| Parameter | Condition/Reagent | Purpose |

| Temperature | Reflux | To increase the reaction rate and help overcome the activation energy barrier. Heating is essential for driving the equilibrium towards the product in Fischer esterification. |

| Solvent | Excess Ethanol | In Fischer esterification, ethanol serves as both the reagent and the solvent, with the excess amount shifting the equilibrium to favor ester formation. |

| Catalyst | Concentrated H₂SO₄ | A strong protic acid that protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. chemicalbook.com |

| Activating Agent | Thionyl Chloride (SOCl₂) | Converts the carboxylic acid to a highly reactive acyl chloride intermediate, allowing the subsequent reaction with ethanol to proceed rapidly, often at lower temperatures than Fischer esterification. google.com |

The choice between direct acid catalysis and the acyl chloride route depends on the substrate's reactivity and the desired reaction conditions. The acyl chloride method is often faster and may give higher yields but involves harsher reagents.

Alternative Synthetic Strategies

Alternative routes to this compound involve constructing the molecule through sequential halogenation and esterification steps.

Complex substituted benzoates can be synthesized via multi-step pathways that introduce the required functional groups sequentially. A patented method for a structurally related herbicide provides a template for such a strategy, starting from a simpler, commercially available material like 2-chloro-4-fluorotoluene. google.com A plausible sequence adapted for the target molecule could involve:

Oxidation : The methyl group of 2-chloro-4-fluorotoluene is oxidized to a carboxylic acid, yielding 2-chloro-4-fluorobenzoic acid.

Esterification : The resulting acid is converted to its ethyl ester, Ethyl 2-chloro-4-fluorobenzoate.

Bromination : The final step is the regioselective bromination of the ester to introduce the bromine atom at the C5 position.

This approach allows for controlled introduction of substituents, which can be advantageous for achieving the correct isomer.

An alternative strategy involves performing the esterification step prior to the final halogenation. In this pathway, a precursor such as Ethyl 2-chloro-4-fluorobenzoate would be synthesized first. This intermediate would then be subjected to bromination. The challenge in this approach is achieving high regioselectivity, directing the incoming bromine atom specifically to the C5 position of the benzene (B151609) ring.

The bromination is typically carried out using a brominating agent like N-Bromosuccinimide (NBS) in the presence of a strong acid, such as sulfuric acid. google.com The existing chloro and fluoro substituents on the ring will influence the position of the incoming bromine atom. Careful selection of reaction conditions and catalysts is necessary to favor the formation of the desired 5-bromo isomer and minimize the production of other isomers. google.com This method's viability is supported by literature discussing the selective bromination of similarly substituted aromatic esters. researchgate.net

Purification and Isolation Techniques

Following the initial synthesis, the crude this compound product contains a mixture of the desired compound, unreacted starting materials, by-products, and residual solvents. Achieving the high level of purity required, particularly for applications in pharmaceutical synthesis, necessitates robust purification and isolation procedures. The choice of technique is dictated by the physical properties of the compound and the nature of the impurities present.

Chromatographic Purification Methods

Chromatography is a cornerstone technique for the purification of organic compounds, separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For intermediates like this compound, liquid chromatography is particularly effective.

High-Performance Liquid Chromatography (HPLC): This is a primary method for both the analysis and purification of halogenated aromatic compounds. nih.gov In a preparative HPLC setup, the crude mixture is injected into a column packed with a stationary phase (e.g., reverse-phase C18 silica). A solvent system (the mobile phase) is pumped through the column, and components are separated based on their relative affinities for the two phases. sielc.com The separated fractions are collected as they exit the column, allowing for the isolation of the pure product.

Flash Column Chromatography: For larger laboratory-scale purification, flash chromatography offers a faster alternative to traditional gravity-fed columns. The principle is the same, but pressure is applied to force the solvent through the column more quickly, reducing purification time.

The selection of the stationary and mobile phases is critical for achieving optimal separation of the target compound from any impurities.

Recrystallization and Precipitation Techniques

Recrystallization is a highly effective method for purifying crystalline solid compounds. illinois.eduresearchgate.net This technique leverages the differences in solubility between the desired product and impurities in a given solvent at different temperatures. ma.edu

The general procedure involves:

Solvent Selection: Identifying a suitable solvent in which this compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.

Dissolution: Dissolving the crude solid in a minimum amount of the hot solvent to create a saturated solution.

Cooling: Allowing the solution to cool slowly. As the solubility decreases, the pure compound will form well-defined crystals. ma.edu Most impurities will remain dissolved in the solvent.

Isolation: Collecting the purified crystals by filtration.

Precipitation is another isolation technique, often used when a compound is formed in a solution in which it is insoluble. illinois.edu It can be induced by changing the solvent composition or adjusting the pH of the solution to decrease the solubility of the target molecule, causing it to separate from the solution as a solid.

Assessment of Synthetic Yield and Purity

Quantifying the success of the synthesis and purification process is achieved by assessing the reaction's yield and the final product's purity.

Synthetic Yield Calculation The efficiency of a chemical reaction is expressed as the percentage yield, which compares the actual amount of product obtained to the maximum amount theoretically possible.

Theoretical Yield: The maximum mass of product that could be formed from the given amount of reactants, calculated based on the stoichiometry of the balanced chemical equation and the identification of the limiting reactant. libretexts.org

Actual Yield: The measured mass of the purified product obtained after the reaction and isolation procedures are complete.

Percentage Yield: The ratio of the actual yield to the theoretical yield, expressed as a percentage. quora.comchemnotcheem.com

Formula for Percentage Yield:

A percentage yield greater than 100% is impossible and typically indicates the presence of impurities, such as residual solvent, in the final product. libretexts.org

Purity Assessment A variety of advanced analytical techniques are employed to confirm the identity and determine the purity of the final compound. arborpharmchem.com These methods are essential for quality control in the production of pharmaceutical intermediates. nbinno.comarborpharmchem.com

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Separates the main compound from impurities to quantify purity (often expressed as a percentage area). novasolbio.com |

| Gas Chromatography (GC) | Used for volatile compounds to detect and quantify impurities, including residual solvents. arborpharmchem.comnovasolbio.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure of the compound and identifies any structural impurities. arborpharmchem.comarborpharmchem.com |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can be coupled with GC or HPLC (GC-MS, LC-MS) to identify impurities. arborpharmchem.com |

Process Scale-Up Considerations in Laboratory Synthesis

Transitioning the synthesis of this compound from a small laboratory bench to a larger pilot or production scale is a complex process that involves more than simply increasing the quantity of reactants. helgroup.com Several critical factors must be addressed to ensure the process remains safe, efficient, and reproducible. appluslaboratories.comvisimix.com

| Consideration | Laboratory Scale (Grams) | Pilot/Production Scale (Kilograms) | Rationale for Change |

| Heat Transfer | High surface-area-to-volume ratio allows for rapid and efficient heating and cooling. | Low surface-area-to-volume ratio makes heat dissipation difficult. | Exothermic reactions can lead to a "thermal runaway" if heat is not removed effectively, posing a significant safety risk. helgroup.comstanford.edu |

| Mixing Efficiency | Stirring is generally uniform and effective in small flasks. | Achieving homogeneous mixing in large reactors is challenging; localized "hot spots" or areas of high concentration can occur. | Poor mixing can lead to lower yields, increased side-product formation, and safety hazards. visimix.comthechemicalengineer.com |

| Reagent Addition | Reagents are typically added quickly. | Addition rates must be carefully controlled to manage heat generation and ensure a consistent reaction. | A slow, controlled addition is often necessary at a larger scale to maintain optimal temperature and reaction conditions. stanford.edu |

| Raw Material Quality | High-purity reagents are often used. | Industrial-grade or lower-purity materials may be used to reduce costs. | The introduction of new impurities from raw materials can affect the reaction outcome and require modifications to the purification process. helgroup.com |

| Equipment | Standard laboratory glassware (flasks, beakers). | Specialized, robust equipment such as jacketed glass or stainless steel reactors are required. appluslaboratories.com | Larger scale operations require equipment designed to handle greater volumes, pressures, and more stringent safety requirements. stanford.edu |

A staged approach, moving from the lab to a pilot plant before full-scale production, is crucial for identifying and resolving potential issues related to mixing, heat transfer, and safety. appluslaboratories.comthechemicalengineer.com

Chemical Reactivity and Transformation Mechanisms

Reactivity of Aromatic Halogen Substituents

The benzene (B151609) ring of Ethyl 5-bromo-2-chloro-4-fluorobenzoate is substituted with bromine, chlorine, and fluorine atoms. These halogens are key sites for reactivity, particularly in substitution reactions.

Aromatic rings bearing electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (SNAr). libretexts.org In the case of this compound, the ester group and the halogens themselves act as electron-withdrawing groups, activating the ring for nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com

The position of the electron-withdrawing groups relative to the leaving group is crucial. For a stable intermediate to form, the withdrawing group must be positioned ortho or para to the site of nucleophilic attack, as this allows the negative charge to be delocalized onto the withdrawing group. libretexts.org

In this compound:

The fluorine at C4 is para to the chlorine at C2 and meta to the ester at C1.

The chlorine at C2 is ortho to the ester at C1 and para to the fluorine at C4.

The bromine at C5 is para to the ester at C1.

The rate of SNAr reactions is highly dependent on the nature of the leaving group. Contrary to SN1 and SN2 reactions, the leaving group ability in SNAr follows the trend: F > Cl > Br > I. This is because the rate-determining step is the initial attack by the nucleophile, which is accelerated by the high electronegativity of fluorine, making the attached carbon more electrophilic. youtube.comyoutube.com

Given this trend, the fluorine atom at the C4 position is the most likely to be displaced by a nucleophile, followed by the chlorine atom at C2. The bromine at C5 is the least likely to act as a leaving group in an SNAr reaction. For instance, compounds like 5-Bromo-2-fluoropyrimidine readily undergo nucleophilic aromatic substitution at the fluoride-bearing carbon. ossila.com

Table 1: Factors Influencing SNAr Reactivity in this compound

| Halogen Substituent | Position | Activating Groups (Ortho/Para) | Leaving Group Ability |

| Fluorine | C4 | Chlorine (para) | Highest |

| Chlorine | C2 | Ethyl Ester (ortho), Fluorine (para) | Intermediate |

| Bromine | C5 | Ethyl Ester (para) | Lowest |

Electrophilic aromatic substitution (EAS) on the this compound ring is generally disfavored. The substituents present—three halogens and an ethyl ester group—are all deactivating towards electrophilic attack. youtube.com These groups withdraw electron density from the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles.

Furthermore, the directing effects of these groups would lead to a complex mixture of products if a reaction were to occur. The ethyl ester group is a meta-director, while the halogens are ortho, para-directors. youtube.com Considering the current substitution pattern, the only available position for substitution is C6. The directing effects on this position are as follows:

Meta to the chloro (C2) and fluoro (C4) groups.

Ortho to the bromo (C5) and ester (C1) groups.

Due to the strong deactivating nature of the four existing substituents, forcing conditions would be required for any electrophilic substitution to proceed, and yields would likely be low.

Reactivity of the Ethyl Ester Functional Group

The ethyl ester group is a primary site for chemical transformations, including hydrolysis, transesterification, and reduction.

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-bromo-2-chloro-4-fluorobenzoic acid, under both acidic and basic conditions. evitachem.com

Basic Hydrolysis (Saponification) : This is an irreversible process involving the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. The reaction proceeds through a tetrahedral intermediate, leading to the formation of the carboxylate salt and ethanol (B145695). Subsequent acidification protonates the carboxylate to yield the final carboxylic acid. A patent describes the hydrolysis of the related compound, 5-bromo-2-chlorobenzoic acid ethyl ester, using a 30% NaOH solution at 40-55 °C, followed by acidification with hydrochloric acid. google.com

Acidic Hydrolysis : This is a reversible reaction catalyzed by a strong acid (e.g., H₂SO₄). The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then attacks the carbonyl carbon, and after a series of proton transfers, ethanol is eliminated to form the carboxylic acid. The reverse reaction is Fischer esterification. evitachem.com

Transesterification is the process of exchanging the ethyl group of the ester with another alcohol. This reaction is typically catalyzed by either an acid or a base.

Acid-catalyzed transesterification follows a mechanism similar to acidic hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.

Base-catalyzed transesterification involves the attack of an alkoxide ion on the ester carbonyl.

The reaction is an equilibrium process, and to drive it to completion, the reactant alcohol is often used in large excess, or the leaving alcohol (ethanol in this case) is removed from the reaction mixture as it forms.

The ethyl ester group can be reduced to a primary alcohol, (5-bromo-2-chloro-4-fluorophenyl)methanol. Powerful reducing agents are required for this transformation.

Lithium Aluminum Hydride (LiAlH₄) : LAH is a strong, non-selective reducing agent capable of readily reducing esters to primary alcohols. harvard.edu The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). A standard work-up procedure is required to quench the excess LAH and hydrolyze the resulting aluminum alkoxide complex. harvard.edu

Lithium Borohydride (B1222165) (LiBH₄) : LiBH₄ is a milder reducing agent than LAH but is also effective for the reduction of esters to alcohols. harvard.edu It offers better selectivity in the presence of other functional groups like carboxylic acids or amides.

It is important to note that these strong hydrides can sometimes react with aryl halides, potentially causing dehalogenation, although this is less common than with alkyl halides. In some cases, borohydride reduction is used in the presence of Lewis acids like aluminum trichloride. google.com

Table 2: Summary of Ester Group Transformations

| Reaction | Reagents/Conditions | Product |

| Basic Hydrolysis | 1. NaOH (aq), Heat2. H₃O⁺ | 5-Bromo-2-chloro-4-fluorobenzoic acid |

| Acidic Hydrolysis | H₃O⁺, Heat (equilibrium) | 5-Bromo-2-chloro-4-fluorobenzoic acid |

| Transesterification | R-OH, Acid or Base catalyst | 5-Bromo-2-chloro-4-fluorobenzoate (with R-group from new alcohol) |

| Reduction | 1. LiAlH₄, Ether2. H₃O⁺ | (5-Bromo-2-chloro-4-fluorophenyl)methanol |

Directed Ortho Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. nih.govuwindsor.ca The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at a nearby ortho position. uwindsor.cawikipedia.org The ethyl ester group in this compound can function as a DMG, directing metalation to the C-3 position.

However, a significant competing reaction exists for this substrate: metal-halogen exchange. With aryl bromides, the exchange of the bromine atom with lithium from an alkyllithium base (e.g., n-butyllithium or tert-butyllithium) is an extremely fast process. uwindsor.ca This exchange typically outpaces the slower deprotonation step of DoM. uwindsor.ca For this compound, treatment with a strong organolithium base at low temperatures would preferentially lead to the formation of an aryllithium species at the C-5 position via bromine-lithium exchange, rather than deprotonation at C-3. While DoM ortho to chlorine and fluorine is possible, it is significantly slower than both DoM ortho to an ester and, crucially, bromine-lithium exchange. uwindsor.ca

The resulting C-5 organolithium intermediate is a potent nucleophile and can be trapped with various electrophiles to introduce a wide array of functional groups, a strategy discussed further in section 3.5.

Table 1: Hierarchy of Reactivity for Common Processes with Organolithium Reagents

| Reactivity Order | Process Type | Relevant Functional Group on Aromatic Ring | Comment |

|---|---|---|---|

| 1 (Fastest) | Metal-Halogen Exchange | Iodine, Bromine | This is the most likely initial reaction for this compound. |

| 2 | Directed ortho-Metalation | -CONR₂, -SO₂NR₂, -O-C(O)NR₂ | These are among the strongest directing groups. uwindsor.ca |

| 3 | Directed ortho-Metalation | -CHO, -COR, -COOR | The ethyl ester group falls into this category of moderately strong directing groups. acs.org |

| 4 (Slower) | Directed ortho-Metalation | -F , -Cl | Halogens are weak directing groups for DoM; deprotonation is much slower than exchange for Br/I. uwindsor.ca |

Transition Metal-Catalyzed Coupling Reactions

The presence of multiple carbon-halogen bonds on this compound makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions. The differential reactivity of these bonds (C-Br > C-Cl >> C-F) under typical palladium catalysis allows for highly selective functionalization. wikipedia.org The primary site of reaction is the more labile carbon-bromine bond at the C-5 position.

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide. nih.gov For this compound, this reaction provides a direct route to introduce aryl, heteroaryl, or vinyl substituents selectively at the C-5 position. The reaction is typically catalyzed by a palladium(0) complex, generated in situ from a palladium(II) precatalyst, in the presence of a base. wuxiapptec.commdpi.com The choice of ligand is crucial for catalytic efficiency. The C-Cl and C-F bonds remain unaffected under standard conditions, ensuring high regioselectivity.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Example | Purpose / Comment |

|---|---|---|

| Aryl Halide | This compound | Substrate |

| Boron Reagent | Arylboronic acid or Arylboronic ester | Coupling partner |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ + Ligand | Facilitates the catalytic cycle |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes the Pd center and promotes reaction steps |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron reagent and neutralizes HX |

| Solvent | Toluene, Dioxane, DMF, H₂O/Organic mixtures | Solubilizes reactants and facilitates heat transfer |

| Temperature | 70-110 °C | Provides energy to overcome activation barriers |

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling aryl halides with primary or secondary amines. wikipedia.org This reaction allows for the selective introduction of an amino group at the C-5 position of this compound. The catalytic system generally consists of a palladium source, a specialized phosphine (B1218219) ligand (such as those from the Buchwald or Hartwig ligand families), and a strong, non-nucleophilic base. wuxiapptec.comlibretexts.org The reactivity trend ensures that the C-Br bond undergoes oxidative addition to the palladium(0) center preferentially over the C-Cl bond. wuxiapptec.com

Table 3: Typical Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Component | Example | Purpose / Comment |

|---|---|---|

| Aryl Halide | This compound | Substrate |

| Amine | Primary or secondary amine, anilines, heterocycles | Nitrogen source |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Palladium source for the active Pd(0) catalyst |

| Ligand | Xantphos, RuPhos, BrettPhos | Bulky, electron-rich ligands that facilitate reductive elimination |

| Base | NaOtBu, K₃PO₄, LiHMDS | Deprotonates the amine and facilitates catalyst turnover |

| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are typical |

| Temperature | 80-120 °C | Reaction temperature is often critical for success |

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.org This transformation can be applied to this compound to install an alkynyl group at the C-5 position. The reaction is characteristically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (typically CuI) and an amine base, which also often serves as the solvent. organic-chemistry.orglibretexts.org The well-established reactivity order for halides (I > Br > Cl) in Sonogashira coupling ensures that the reaction occurs exclusively at the C-Br bond. wikipedia.orglibretexts.org

Table 4: General Conditions for Sonogashira Coupling of Aryl Bromides

| Component | Example | Purpose / Comment |

|---|---|---|

| Aryl Halide | This compound | Substrate |

| Alkyne | Terminal alkyne (e.g., Phenylacetylene) | Coupling partner |

| Pd Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Primary catalyst for C-C bond formation |

| Cu Co-catalyst | CuI | Facilitates the reaction by forming a copper acetylide |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Acts as both base and often as solvent |

| Solvent | THF, DMF (if amine is not used as solvent) | Anhydrous, deoxygenated conditions are required |

| Temperature | Room Temperature to 80 °C | Milder conditions often possible compared to other couplings |

The Kumada and Negishi couplings are powerful C-C bond-forming reactions that utilize highly reactive organometallic reagents.

The Kumada coupling involves the reaction of a Grignard reagent (R-MgX) with an organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org When applied to this compound, a Grignard reagent would couple at the C-5 position. While effective, the high reactivity of Grignard reagents limits the functional group tolerance of the reaction. nrochemistry.com

The Negishi coupling uses an organozinc reagent, which is generally prepared from the corresponding organolithium or Grignard reagent. nih.govnih.gov These reactions are also catalyzed by nickel or palladium and offer greater functional group tolerance than the Kumada coupling. dntb.gov.uaresearchgate.net For the target substrate, selective coupling at the C-Br bond is readily achieved.

Table 5: Comparative Conditions for Kumada and Negishi Couplings

| Reaction | Organometallic Reagent | Catalyst | Typical Solvents | Key Features |

|---|---|---|---|---|

| Kumada | R-MgX (Grignard reagent) | Ni(dppe)Cl₂, Pd(PPh₃)₄ | THF, Diethyl ether | Uses readily available Grignard reagents; less functional group tolerant. nrochemistry.com |

| Negishi | R-ZnX (Organozinc halide) | Pd(PPh₃)₄, Pd(dppf)Cl₂ | THF, DMF | More functional group tolerant than Kumada; requires preparation of the organozinc reagent. nih.gov |

Ring Modification and Functionalization Reactions

Beyond transition metal-catalyzed cross-coupling, the structure of this compound allows for other types of ring functionalization.

One key transformation is Nucleophilic Aromatic Substitution (SNAr) . In SNAr reactions, a nucleophile displaces a leaving group on an electron-deficient aromatic ring. masterorganicchemistry.com The reaction is strongly favored when the leaving group is positioned ortho or para to a powerful electron-withdrawing group. In this molecule, the ethyl ester (-COOEt) is a strong electron-withdrawing group. The fluorine atom at C-4 is para to the ester and is an excellent leaving group in SNAr reactions, making it the most probable site for substitution by strong nucleophiles (e.g., alkoxides, amines). acs.orgossila.com The chlorine at C-2 is ortho to the ester but is a less effective leaving group than fluorine. Therefore, treatment with a potent nucleophile would likely yield the C-4 substitution product.

Another important functionalization pathway proceeds via the aryllithium intermediate discussed in section 3.3. The aryllithium species, formed rapidly at C-5 via bromine-lithium exchange, can react with a diverse range of electrophiles. For example, quenching the intermediate with carbon dioxide (CO₂) followed by an acidic workup would yield a dicarboxylic acid derivative. Reaction with aldehydes or ketones would introduce secondary or tertiary alcohol functionalities, respectively. This method provides a powerful, cross-coupling-free approach to installing a variety of functional groups at the C-5 position.

Modifications at Unsubstituted Aromatic Positions

The aromatic ring of this compound has two unsubstituted positions at C-3 and C-6. The directing effects of the existing substituents determine the regioselectivity of further substitution reactions. The halogens are ortho, para-directing, while the ethyl carboxylate group is a meta-director.

Based on the principles of electrophilic aromatic substitution on polysubstituted benzenes, any electrophilic attack would be directed to the position that is least deactivated by the electron-withdrawing groups. However, due to the strong deactivation of the ring by the three halogen atoms and the carboxylate group, electrophilic substitution reactions such as nitration or further halogenation are expected to be challenging and require harsh reaction conditions. For instance, the nitration of the related 2-chloro-4-fluorobenzoic acid has been reported to require treatment with a mixture of sulfuric acid and nitric acid, leading to the formation of 2-chloro-4-fluoro-5-nitrobenzoic acid. semanticscholar.org

A more synthetically viable approach for modification at the unsubstituted positions is through directed ortho-metalation, specifically lithiation. The fluorine atom is a known ortho-directing group for lithiation. It is plausible that treatment with a strong lithium base, such as lithium diisopropylamide (LDA) or a superbase like butyllithium (B86547) activated with potassium tert-butoxide, could lead to deprotonation at the C-3 position, which is ortho to the fluorine atom. acs.org Subsequent quenching of the resulting organolithium intermediate with an electrophile would introduce a new substituent at this position.

Introduction of Other Functional Groups

The introduction of new functional groups onto the aromatic ring of this compound can be achieved through several key reaction types, primarily by leveraging the reactivity of the carbon-halogen bonds.

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. nih.govorganic-chemistry.orgorganic-chemistry.orglibretexts.org This differential reactivity allows for selective functionalization at the C-5 position.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the C-5 position. While specific examples with this exact substrate are not prevalent in the literature, the Suzuki-Miyaura reaction is widely used for similar polyhalogenated arenes. nih.gov

Buchwald-Hartwig Amination: This method allows for the formation of a carbon-nitrogen bond. The reaction of this compound with an amine in the presence of a suitable palladium catalyst and a base would be expected to yield the corresponding 5-amino derivative. Selective amination at the C-Br bond in the presence of a C-Cl bond has been demonstrated in similar systems. nih.gov

Sonogashira Coupling: This reaction enables the introduction of an alkyne group at the C-5 position by coupling with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orglibretexts.org

Heck Reaction: The Heck reaction would facilitate the introduction of an alkene substituent at the C-5 position by reacting with an alkene in the presence of a palladium catalyst. organic-chemistry.org

Nucleophilic Aromatic Substitution (SNA_r_): The presence of multiple electron-withdrawing groups on the benzene ring makes it susceptible to nucleophilic aromatic substitution. science.govcmu.edumdpi.com The fluorine atom, being the most electronegative, strongly activates the ring for nucleophilic attack. The rate-determining step in S_NAr reactions is typically the initial attack of the nucleophile to form a negatively charged Meisenheimer complex. The high electronegativity of fluorine stabilizes this intermediate, making the carbon-fluorine bond a potential site for substitution, despite fluorine being a poor leaving group in other contexts. stackexchange.com Therefore, reaction with strong nucleophiles could potentially lead to the displacement of the fluorine atom.

The following table summarizes the potential transformations for introducing new functional groups:

| Reaction Type | Reagents | Potential Product |

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, Base | Ethyl 3-chloro-4-fluoro-5-R-benzoate |

| Buchwald-Hartwig Amination | R-NH₂, Pd catalyst, Base | Ethyl 5-(R-amino)-2-chloro-4-fluorobenzoate |

| Sonogashira Coupling | R-C≡CH, Pd catalyst, Cu(I) | Ethyl 2-chloro-4-fluoro-5-(R-ethynyl)benzoate |

| Heck Reaction | Alkene, Pd catalyst, Base | Ethyl 5-(alkenyl)-2-chloro-4-fluorobenzoate |

| Nucleophilic Aromatic Substitution | Strong Nucleophile (e.g., RO⁻, R₂N⁻) | Ethyl 5-bromo-2-chloro-4-(nucleophile)benzoate |

Reactions Involving the Ester Group: The ethyl ester group can be readily transformed. For instance, the parent compound, 5-bromo-2-chloro-4-fluorobenzoic acid, is often used as a precursor. This acid can be converted to the highly reactive acyl chloride, 5-bromo-2-chloro-4-fluorobenzoyl chloride, by treatment with reagents like thionyl chloride or oxalyl chloride. google.comgoogle.comchemicalbook.com This acyl chloride is a key intermediate for Friedel-Crafts acylation reactions to form ketones, such as 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone, which are important in medicinal chemistry. google.com

Reaction Kinetics and Mechanistic Studies

Detailed reaction kinetics and mechanistic studies specifically for this compound are not extensively reported in the scientific literature. However, the mechanisms of the key reactions it is expected to undergo are well-established for related compounds.

Mechanism of Palladium-Catalyzed Cross-Coupling Reactions: The catalytic cycle for reactions like Suzuki-Miyaura and Buchwald-Hartwig amination generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond (preferentially C-Br over C-Cl) to form a palladium(II) intermediate.

Transmetalation (for Suzuki-Miyaura) or Coordination/Deprotonation (for Buchwald-Hartwig): In the Suzuki reaction, the organic group from the organoboron reagent is transferred to the palladium center. In the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by the base.

Reductive Elimination: The newly coupled product is eliminated from the palladium center, regenerating the palladium(0) catalyst.

The rate and selectivity of these reactions are influenced by factors such as the nature of the palladium catalyst, the ligands, the base, the solvent, and the electronic and steric properties of the substrates. nih.govnih.gov

Mechanism of Nucleophilic Aromatic Substitution (S_NAr_): The S_NAr mechanism proceeds via a two-step addition-elimination pathway.

Addition: A nucleophile attacks the electron-deficient aromatic ring at the carbon bearing a leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. cmu.edumdpi.com The presence of electron-withdrawing groups, particularly at the ortho and para positions to the leaving group, is crucial for stabilizing this intermediate.

Elimination: The leaving group departs, and the aromaticity of the ring is restored.

For this compound, the strong electron-withdrawing nature of all substituents would facilitate the formation of the Meisenheimer complex. Computational studies on similar halobenzenes have explored the energetics of these pathways, indicating that the activation barrier for the initial nucleophilic attack is the rate-determining step. acs.orgnih.gov

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms. For Ethyl 5-bromo-2-chloro-4-fluorobenzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, offers a complete structural picture.

While specific experimental data for this compound is not publicly available, predictions can be made based on the analysis of structurally similar compounds.

In the ¹H NMR spectrum of this compound, the signals from the ethyl group and the aromatic protons are expected. The ethyl group typically presents as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The chemical shifts of these signals are influenced by the electronegativity of the neighboring oxygen atom. Data from similar compounds like ethyl benzoate (B1203000) show the methyl triplet at approximately 1.4 ppm and the methylene quartet around 4.4 ppm. nih.govrsc.org

The aromatic region of the spectrum is more complex due to the substitution pattern on the benzene (B151609) ring. The two aromatic protons will appear as distinct signals, likely doublets or doublet of doublets, due to coupling with each other and with the fluorine atom. Based on data for related compounds such as ethyl 4-fluorobenzoate (B1226621) and other substituted halobenzenes, the aromatic protons are expected to resonate in the downfield region, typically between 7.0 and 8.5 ppm. rsc.orgchemicalbook.com The exact chemical shifts and coupling constants are sensitive to the electronic effects of the bromine, chlorine, and fluorine substituents.

Predicted ¹H NMR Data for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ (ethyl) | ~ 1.4 | Triplet (t) | ~ 7.1 |

| CH₂ (ethyl) | ~ 4.4 | Quartet (q) | ~ 7.1 |

| Ar-H | ~ 7.5 - 8.2 | Doublet of doublets (dd) | - |

| Ar-H | ~ 7.8 - 8.5 | Doublet of doublets (dd) | - |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The spectrum will show signals for the two carbons of the ethyl group, the carbonyl carbon of the ester, and the six carbons of the aromatic ring.

The chemical shifts of the aromatic carbons are influenced by the attached halogens. The carbon attached to the fluorine atom will show a large C-F coupling constant. Based on data for ethyl 4-fluorobenzoate and other substituted benzenes, the carbonyl carbon is expected around 164-166 ppm. chemicalbook.comchemicalbook.com The aromatic carbons will appear in the range of 115-140 ppm, with the carbons directly bonded to halogens showing characteristic shifts. The ethyl group carbons are expected at approximately 14 ppm (CH₃) and 61 ppm (CH₂). rsc.org

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (ethyl) | ~ 14 |

| CH₂ (ethyl) | ~ 61 |

| Aromatic C | ~ 115 - 140 |

| Carbonyl C=O | ~ 165 |

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom. The chemical shift of this signal will be influenced by the other substituents on the aromatic ring. The signal will likely appear as a doublet of doublets due to coupling with the two neighboring aromatic protons.

Two-dimensional NMR techniques are instrumental in assigning the ¹H and ¹³C signals unambiguously.

COSY (Correlation Spectroscopy) would show correlations between the coupled protons, specifically between the methyl and methylene protons of the ethyl group, and between the two aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and the carbons they are directly attached to. This would confirm the assignments of the ethyl and aromatic C-H signals.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the ester functional group and the substituted aromatic ring.

Key expected vibrational frequencies include:

A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the ester group. Data for ethyl benzoate and ethyl 4-fluorobenzoate show this peak at approximately 1720 cm⁻¹. chemicalbook.com

C-O stretching vibrations of the ester group are expected in the region of 1100-1300 cm⁻¹ .

Aromatic C=C stretching vibrations will appear as a series of peaks in the 1450-1600 cm⁻¹ region.

The C-H stretching of the aromatic ring and the ethyl group will be observed around 2900-3100 cm⁻¹ .

The C-F, C-Cl, and C-Br stretching vibrations will be present in the fingerprint region (below 1400 cm⁻¹), typically in the 1000-1200 cm⁻¹ (C-F), 600-800 cm⁻¹ (C-Cl), and 500-600 cm⁻¹ (C-Br) ranges.

Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| C-H stretch (aromatic & aliphatic) | 2900 - 3100 |

| C=O stretch (ester) | 1720 - 1740 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-O stretch (ester) | 1100 - 1300 |

| C-F stretch | 1000 - 1200 |

| C-Cl stretch | 600 - 800 |

| C-Br stretch | 500 - 600 |

Raman Spectroscopy

Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about molecular vibrations, offering a structural fingerprint of the analyte. For this compound, a Raman spectrum would reveal characteristic vibrational modes of the substituted benzene ring and the ethyl ester group.

Key expected vibrational bands would include:

Aromatic C-C stretching: Typically observed in the 1400-1600 cm⁻¹ region. The substitution pattern on the benzene ring would influence the exact position and intensity of these peaks.

C-H stretching: Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the ethyl group would appear in the 2850-3000 cm⁻¹ range. physicsopenlab.org

Carbonyl (C=O) stretching: The ester carbonyl group would exhibit a strong, characteristic peak, typically in the range of 1720-1740 cm⁻¹.

C-Halogen stretching: The C-Cl, C-Br, and C-F stretching vibrations would be found in the fingerprint region (below 1500 cm⁻¹). Due to the heavier nature of bromine and chlorine, their stretching frequencies would be lower than that of the C-F bond. spectroscopyonline.com

A hypothetical data table for the expected Raman shifts is presented below.

| Vibrational Mode | **Expected Raman Shift (cm⁻¹) ** |

| Aromatic C-H Stretch | 3050-3100 |

| Aliphatic C-H Stretch | 2850-2980 |

| Carbonyl (C=O) Stretch | 1720-1740 |

| Aromatic C=C Stretch | 1550-1620 |

| Aromatic Ring Vibrations | 1000-1450 |

| C-O Stretch | 1250-1300 |

| C-F Stretch | 1100-1200 |

| C-Cl Stretch | 600-800 |

| C-Br Stretch | 500-650 |

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for confirming molecular weight and elucidating the structure of compounds.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. For this compound (C₉H₇BrClFO₂), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive isotopic cluster in the mass spectrum, further confirming the elemental composition. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an essential tool for assessing the purity of volatile compounds like this compound and for confirming its identity. In a typical GC-MS analysis, the compound would be separated from any impurities on a GC column, and the retention time would be a characteristic of the compound under specific chromatographic conditions. The mass spectrometer would then generate a mass spectrum for the eluted compound. The fragmentation pattern observed in the mass spectrum, resulting from the ionization process, provides a fingerprint that can be used to identify the molecule. nih.gov For ethyl benzoate and its derivatives, common fragmentation pathways include the loss of the ethoxy group (-OCH₂CH₃) and the subsequent loss of carbon monoxide (CO). pharmacy180.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that couples the separation power of high-performance liquid chromatography with the sensitive detection of mass spectrometry. It is particularly useful for the analysis of compounds that are not sufficiently volatile for GC-MS. For this compound, LC-MS could be employed for purity assessment and identification. researchgate.net An LC-MS system would separate the target compound from non-volatile impurities, and the mass spectrometer would provide molecular weight information and fragmentation data for structural confirmation. nih.govacs.org For related compounds like Ethyl 5-bromo-2-chlorobenzoate, reversed-phase HPLC methods have been developed, which could likely be adapted. nih.gov

X-ray Crystallography for Solid-State Structure Elucidation

Crystal Packing Analysis

Analysis of the crystal packing reveals how individual molecules of this compound arrange themselves in the crystal lattice. This arrangement is governed by intermolecular interactions such as van der Waals forces, dipole-dipole interactions, and potentially halogen bonding. nih.govrsc.org The presence of bromine, chlorine, and fluorine atoms makes halogen bonding a significant possibility in the crystal structure. rsc.org These interactions would influence the physical properties of the solid, such as its melting point and solubility. The analysis of the crystal packing provides insights into the supramolecular chemistry of the compound. beilstein-journals.org

Hydrogen Bonding and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgrsc.org This technique maps the electron distribution of a molecule within a crystal to understand how it interacts with its neighbors. crystalexplorer.netmdpi.com The analysis generates a three-dimensional surface around the molecule, which is color-coded to highlight different types of close contacts and their relative strengths.

For this compound, the Hirshfeld surface analysis would provide critical insights into the non-covalent interactions governed by the presence of hydrogen, carbon, oxygen, and multiple halogen atoms. The surface is mapped with properties like dnorm, a normalized contact distance, which uses a red-white-blue color scheme. Red spots indicate close intermolecular contacts, white areas represent contacts around the van der Waals separation, and blue regions signify a lack of significant interactions. mdpi.com

A two-dimensional "fingerprint plot" is also generated, which summarizes all the intermolecular interactions on the Hirshfeld surface. scirp.orguwa.edu.au This plot provides a quantitative summary of the close contacts within the crystal.

Below is a hypothetical summary of the percentage contributions of the most significant intermolecular contacts for this compound, as would be determined by Hirshfeld surface analysis.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 35.5 |

| H···Br / Br···H | 18.2 |

| H···F / F···H | 15.8 |

| O···H / H···O | 12.5 |

| H···Cl / Cl···H | 9.7 |

| C···H / H···C | 5.3 |

| Others | 3.0 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to measure the absorption of UV or visible light by a compound. technologynetworks.commicrobenotes.com This absorption corresponds to the promotion of electrons from the ground state to higher energy states, typically involving π → π* and n → π* transitions in molecules with chromophores. hnue.edu.vnucalgary.ca For this compound, the primary chromophore is the substituted benzene ring, which is conjugated with the carbonyl group of the ester.

The UV-Vis spectrum of an aromatic ester like this is expected to show characteristic absorption bands. ucalgary.ca The benzene ring itself has primary and secondary absorption bands, which are shifted and intensified by the presence of substituents (bromo, chloro, fluoro, and ethyl carboxylate groups). hnue.edu.vn The conjugation of the carbonyl group with the aromatic ring can shift the π → π* transition to a longer wavelength (a bathochromic shift). A weaker n → π* transition associated with the non-bonding electrons of the carbonyl oxygen is also expected. ucalgary.ca The spectrum provides information about the electronic structure and conjugation within the molecule.

The analysis would be conducted by dissolving the compound in a suitable UV-transparent solvent, such as ethanol (B145695) or cyclohexane, and measuring the absorbance at different wavelengths. The resulting spectrum is a plot of absorbance versus wavelength, from which the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) can be determined.

A plausible UV-Vis absorption data set for this compound is presented below.

| Transition Type | λmax (nm) | Molar Absorptivity (ε) (L mol-1 cm-1) | Solvent |

|---|---|---|---|

| π → π | 285 | 12,500 | Ethanol |

| n → π | 310 | 450 | Ethanol |

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique for determining the elemental composition of a pure organic compound. velp.comazom.com The most common method is combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (e.g., CO₂, H₂O) are collected and measured to determine the mass percentages of carbon and hydrogen. universallab.orgresearchgate.net Specific methods are used for the analysis of halogens and oxygen.

This analysis is crucial for confirming the molecular formula of a newly synthesized compound. researchgate.net The experimentally determined percentages of each element are compared with the theoretically calculated values based on the compound's proposed molecular formula, C₉H₇BrClFO₂. A close agreement between the found and calculated values serves as strong evidence for the compound's identity and purity.

The theoretical elemental composition of this compound is calculated from its molecular weight. The experimental values obtained from an elemental analyzer should ideally be within ±0.4% of the theoretical values.

A comparison of the theoretical and hypothetical experimental elemental analysis data is shown in the table below.

| Element | Theoretical (%) | Found (%) |

|---|---|---|

| Carbon (C) | 36.33 | 36.41 |

| Hydrogen (H) | 2.37 | 2.35 |

| Bromine (Br) | 26.87 | 26.81 |

| Chlorine (Cl) | 11.92 | 11.98 |

| Fluorine (F) | 6.38 | 6.35 |

| Oxygen (O) | 10.76 | 10.70 |

Computational Chemistry and Theoretical Studies

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the behavior and reactivity of a molecule. These methods are used to determine the distribution of electrons within a molecule, which in turn governs its chemical properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a mainstay in computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. For a molecule like Ethyl 5-bromo-2-chloro-4-fluorobenzoate, DFT calculations would typically be employed to optimize the molecular geometry, calculate electronic properties, and predict spectroscopic data.

In a typical DFT study of this compound, a functional, which approximates the exchange-correlation energy, and a basis set, which describes the atomic orbitals, would be chosen. For halogenated compounds, functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly used in conjunction with basis sets like 6-311++G(d,p) to provide a good description of the electronic structure. Such calculations can yield valuable information, including orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), the molecular electrostatic potential (MEP) map, and atomic charges. For instance, a comprehensive theoretical analysis of the related molecule 5-Bromo-2-Hydroxybenzaldehyde utilized DFT with the 6-311++G(d,p) basis set to investigate its molecular stability and electronic properties nih.gov. This type of analysis for this compound would reveal the electron-rich and electron-poor regions of the molecule, offering clues about its reactivity.

Ab Initio and Semi-Empirical Methods

While DFT is highly popular, other methods can also be applied. Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are based on first principles without the use of empirical parameters. These methods can offer higher accuracy than DFT for certain properties but are computationally more demanding. For a molecule of this size, MP2 calculations could be feasible for geometry optimization and energy calculations, providing a benchmark for DFT results.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. While much faster, they are generally less accurate than DFT or ab initio methods. They could be useful for preliminary conformational searches or for studying very large systems containing this molecular scaffold.

Molecular Geometry and Conformational Analysis

The three-dimensional structure of this compound is crucial for its interactions with other molecules. The presence of the flexible ethyl ester group means that the molecule can exist in different conformations. Conformational analysis aims to identify the most stable arrangement of the atoms in space (the global minimum) and other low-energy conformers.

Computational methods can be used to explore the potential energy surface of the molecule by systematically rotating the rotatable bonds, such as the C-O bond of the ester group. The energy of each conformation would be calculated, typically using a faster method like a semi-empirical or a small basis set DFT calculation, followed by re-optimization of the low-energy conformers at a higher level of theory. This process would reveal the preferred orientation of the ethyl group relative to the aromatic ring. For example, in related crystal structure analyses of other substituted esters, the conformation of the ester group is a key feature that is determined and analyzed vensel.orgresearchgate.net.

Prediction of Spectroscopic Properties

Computational chemistry provides a powerful means to predict and interpret spectroscopic data, which is invaluable for the characterization of new compounds.

Vibrational Frequency Calculations

Theoretical vibrational frequency calculations are a standard output of geometry optimization computations. These calculations predict the frequencies and intensities of the vibrational modes of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By performing a frequency calculation on the optimized geometry of this compound, one could obtain a theoretical vibrational spectrum.

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. The calculated spectrum can aid in the assignment of the experimentally observed vibrational bands to specific motions of the atoms, such as the C=O stretch of the ester, C-Br, C-Cl, and C-F stretching modes, and various aromatic ring vibrations. Studies on similar halogenated molecules often include a comparison of calculated and experimental IR and Raman spectra to validate the computational model nih.gov.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for structure elucidation in organic chemistry. Computational methods can predict the NMR chemical shifts (¹H and ¹³C) of a molecule. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose within a DFT framework.

By calculating the magnetic shielding tensors for the optimized geometry of this compound, the chemical shifts for each proton and carbon atom can be predicted. These predicted shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental NMR spectra. This comparison can help in the definitive assignment of signals in the experimental spectrum, which can sometimes be ambiguous for complex substitution patterns on an aromatic ring. While no specific studies were found for the title compound, commercial suppliers often provide access to experimental NMR data which could be used for comparison with theoretical predictions bldpharm.com.

Reactivity and Selectivity Prediction

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons.

For this compound, the HOMO would likely be distributed over the benzene (B151609) ring and the bromine atom, indicating these as potential sites for electrophilic attack. Conversely, the LUMO is expected to be located primarily on the benzene ring and the carbonyl group of the ester, suggesting these are the most probable sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability; a large energy gap implies high stability and low reactivity.

Table 1: Representative Frontier Molecular Orbital (FMO) Data for a Halogenated Benzoate (B1203000) Analog (Note: This data is illustrative and not from a direct calculation on this compound)

| Parameter | Energy (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 5.3 |

Electrostatic Potential Surface (EPS) Analysis

The Electrostatic Potential Surface (EPS) provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting intermolecular interactions and the sites of electrophilic and nucleophilic attack. The EPS map displays regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue).

In the case of this compound, the most negative potential would be expected around the oxygen atoms of the ester group and the fluorine atom, indicating these as likely sites for interaction with electrophiles. Regions of positive potential would likely be found around the hydrogen atoms of the ethyl group and near the halogen atoms due to sigma-hole effects, particularly for bromine.

Global Electrophilicity and Nucleophilicity Indices

Global reactivity indices, derived from conceptual Density Functional Theory (DFT), provide quantitative measures of a molecule's electrophilic and nucleophilic character. Key indices include chemical potential (μ), hardness (η), and the global electrophilicity index (ω).

Chemical Potential (μ): Indicates the escaping tendency of electrons from a molecule.

Hardness (η): Measures the resistance to charge transfer.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

For this compound, the presence of multiple electron-withdrawing halogen substituents would be expected to result in a relatively high electrophilicity index.

Table 2: Representative Global Reactivity Indices for a Halogenated Benzoate Analog (Note: This data is illustrative and not from a direct calculation on this compound)

| Index | Definition | Representative Value (eV) |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.15 |

| Hardness (η) | (ELUMO - EHOMO) | 5.3 |

| Electrophilicity Index (ω) | μ2 / (2η) | 1.62 |

Solvent-Electronic Interaction Studies

The interaction of a solute molecule with solvent molecules can significantly influence its electronic properties and reactivity. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effect of a solvent on the electronic structure of this compound. These studies can predict changes in orbital energies, dipole moment, and other electronic properties in different solvent environments. For instance, in a polar solvent, an increase in the dipole moment and a slight decrease in the HOMO-LUMO gap would be anticipated.

Non-Linear Optical (NLO) Properties (Theoretical Aspects)

Molecules with significant charge asymmetry and extended π-systems can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics. Theoretical calculations can predict the first-order hyperpolarizability (β), a measure of the NLO response. For a molecule like this compound, the presence of donor (ester group, halogens with lone pairs) and acceptor (halogen-substituted aromatic ring) characteristics can lead to a non-zero hyperpolarizability. The magnitude of this property is sensitive to the electronic nature and arrangement of the substituents. Computational studies on similar halogenated organic compounds have shown that the type and position of the halogen can significantly modulate the NLO response. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. biosynth.com For this compound, MD simulations could be employed to study its conformational flexibility, particularly the rotation around the C-O bond of the ester group and the interactions with solvent molecules or a biological receptor. Such simulations are valuable for understanding how the molecule behaves in a realistic environment, which is crucial for applications in materials science and drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Framework)

Quantitative Structure-Activity Relationship (QSAR) models are computational and mathematical tools used in chemistry and biology to predict the activity of chemical compounds based on their molecular structures. wikipedia.org These models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activities. wikipedia.orgnih.gov The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally related compounds are dependent on the changes in their molecular features. nih.gov For a compound like this compound, a QSAR model would aim to predict a specific biological activity (e.g., enzyme inhibition, toxicity) by correlating it with calculated molecular descriptors.

The development of a QSAR model is a systematic process that involves several key stages. nih.govmdpi.com It begins with the selection of a dataset of molecules with known activities, which would ideally include this compound and its structural analogs. nih.gov Following this, a wide array of molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated. These descriptors can be categorized into several types, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). wikipedia.org

Once the descriptors are calculated, a mathematical model is generated using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to establish a correlation between the descriptors and the biological activity. dergipark.org.tracs.org The resulting model is then rigorously validated to ensure its statistical significance and predictive power. nih.gov A validated QSAR model can be instrumental in predicting the activity of novel compounds, thereby guiding the synthesis of molecules with enhanced desired properties. nih.gov

For halogenated aromatic compounds such as this compound, certain descriptors are particularly relevant. The presence of halogen atoms (bromine, chlorine, and fluorine) significantly influences the electronic and hydrophobic properties of the molecule. Therefore, descriptors related to electrophilicity, polarizability, and lipophilicity are often crucial in developing predictive QSAR models for this class of compounds. researchgate.netaimspress.com For instance, the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) can be an indicator of a molecule's ability to accept electrons and interact with biological targets. aimspress.com Similarly, the octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity, which affects how a compound is absorbed and distributed in biological systems. researchgate.net

A hypothetical QSAR study for a series of analogs of this compound might investigate how substitutions at various positions on the benzene ring affect a particular biological activity. The goal would be to derive an equation that quantitatively describes these relationships.